5-(13-(Furan-3-yl)-2,6,10-trimethyltrideca-6,10-dien-1-ylidene)-4-hydroxy-3-methylfuran-2(5H)-one
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Overview
Description
5-(13-(Furan-3-yl)-2,6,10-trimethyltrideca-6,10-dien-1-ylidene)-4-hydroxy-3-methylfuran-2(5H)-one is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(13-(Furan-3-yl)-2,6,10-trimethyltrideca-6,10-dien-1-ylidene)-4-hydroxy-3-methylfuran-2(5H)-one involves multiple steps, starting from commercially available furan derivatives. The synthetic route typically includes the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through cyclization reactions.
Functionalization: The furan ring is then functionalized with various substituents to introduce the desired groups.
Coupling Reactions: The functionalized furan ring is coupled with other organic molecules to form the final compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Using batch reactors for controlled synthesis.
Purification: Employing purification techniques such as chromatography and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-(13-(Furan-3-yl)-2,6,10-trimethyltrideca-6,10-dien-1-ylidene)-4-hydroxy-3-methylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Various catalysts are used to facilitate the reactions, including transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-(13-(Furan-3-yl)-2,6,10-trimethyltrideca-6,10-dien-1-ylidene)-4-hydroxy-3-methylfuran-2(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(13-(Furan-3-yl)-2,6,10-trimethyltrideca-6,10-dien-1-ylidene)-4-hydroxy-3-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(13-(Furan-3-yl)-2,6,10-trimethyltrideca-6,10-dien-1-ylidene)-4-hydroxy-3-methylfuran-2(5H)-one include other furan derivatives such as:
Dibenzofuran: Known for its aromatic properties and use in organic synthesis.
Furan-2-carboxylic acid: Used in the synthesis of various organic compounds.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H34O4 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(5E)-5-[(6E,10E)-13-(furan-3-yl)-2,6,10-trimethyltrideca-6,10-dienylidene]-4-hydroxy-3-methylfuran-2-one |
InChI |
InChI=1S/C25H34O4/c1-18(8-5-9-19(2)11-7-13-22-14-15-28-17-22)10-6-12-20(3)16-23-24(26)21(4)25(27)29-23/h8,11,14-17,20,26H,5-7,9-10,12-13H2,1-4H3/b18-8+,19-11+,23-16+ |
InChI Key |
HPVSJNGZYYDDMU-JUKUUGAMSA-N |
Isomeric SMILES |
CC1=C(/C(=C\C(C)CCC/C(=C/CC/C(=C/CCC2=COC=C2)/C)/C)/OC1=O)O |
Canonical SMILES |
CC1=C(C(=CC(C)CCCC(=CCCC(=CCCC2=COC=C2)C)C)OC1=O)O |
Origin of Product |
United States |
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